ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate
Description
This compound features a triazolopyrimidine core fused with a 3-fluorophenyl group at position 3, a piperazine ring at position 7, and an ethyl 4-oxobutanoate side chain. The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes or receptors involved in nucleotide metabolism . The piperazine moiety increases solubility and bioavailability, while the ethyl ester group may act as a prodrug, modulating lipophilicity and hydrolysis kinetics in vivo.
Properties
IUPAC Name |
ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKYZMIFCMEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28, a ubiquitin-specific protease involved in various cellular processes including cell cycle progression and DNA damage response.
Mode of Action
It’s worth noting that many triazolo[4,5-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors, which could potentially disrupt normal cellular processes and lead to various biological effects.
Biochemical Pathways
Given the potential inhibition of usp28, it could be inferred that the compound may affect pathways related to cell cycle progression and DNA damage response.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized, suggesting potential similarities in the pharmacokinetic properties of this compound.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins. These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring.
Cellular Effects
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects are likely mediated through interactions with various cellular proteins and enzymes.
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit high thermal stability.
Dosage Effects in Animal Models
The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages.
Transport and Distribution
Related compounds have been shown to have a remarkable measured density, which may influence their distribution within cells and tissues.
Subcellular Localization
Related compounds have been shown to interact with various subcellular structures.
Biological Activity
Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Structure and Synthesis
The compound features a triazolopyrimidine core linked to a piperazine ring and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including cyclization and substitution processes. The key steps include:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization involving appropriate precursors such as 3-(3-fluorophenyl)-1H-1,2,3-triazole and pyrimidine derivatives.
- Piperazine Ring Introduction : The intermediate is then reacted with piperazine under controlled conditions to yield the final compound.
Anticancer Properties
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer activity. For instance:
- A related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to established drugs like Olaparib (IC50 of 57.3 µM) .
- The mechanism involves inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased CASPASE 3/7 activity, which are indicators of apoptosis in cancer cells .
Antimicrobial Activity
Heterocyclic compounds similar to this compound have shown promising antimicrobial properties. Research indicates that modifications in the triazole moiety can enhance activity against various bacterial strains .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazolopyrimidine core is known to inhibit enzymes involved in DNA repair mechanisms, particularly PARP1.
- Binding Affinity : The fluorophenyl group enhances binding affinity to biological targets, while the piperazine ring modulates pharmacokinetic properties, improving bioavailability and efficacy .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Inhibition Studies : Compounds related to the triazolopyrimidine series have been tested for their ability to inhibit PARP1 activity effectively. For example:
- Cell Viability Assays : In vitro assays using Alamar Blue have demonstrated that these compounds significantly reduce cell viability in cancer cell lines when treated at concentrations ranging from 0.01 µM to 1000 µM .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Applications
Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate has shown potential in various biological studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound's effectiveness was evaluated against MCF-7 breast cancer cells and exhibited an IC50 value indicating potent anticancer properties .
Antiviral Properties
The compound has been investigated for its antiviral activity against HIV strains:
- Inhibition Studies : In vitro assays demonstrated its ability to inhibit viral replication in MT-4 cells .
Antimicrobial Effects
Studies have shown that related compounds possess antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound demonstrated efficacy against various pathogenic bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of triazolopyrimidines highlighted their potential as anticancer agents. The derivatives were tested for their ability to induce apoptosis in cancer cells and showed promising results .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of similar compounds against HIV. The results indicated significant inhibition of viral replication and highlighted the need for further exploration into their therapeutic potential .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The triazolopyrimidine core distinguishes the target compound from analogs with pyridazine (e.g., I-6230, I-6232) or isoxazole (e.g., I-6273, I-6373) cores . Pyridazine-based compounds exhibit planar aromatic systems with two adjacent nitrogen atoms, favoring π-π stacking interactions.
Compounds such as 24, 25, and 26 () incorporate quinolinone and pyrazoline cores. These systems are more rigid than triazolopyrimidine, which may limit conformational flexibility but improve binding to hydrophobic pockets .
Substituent Effects
- Halogenated Aromatic Groups: The 3-fluorophenyl group in the target compound contrasts with chlorophenyl (e.g., 13, 25) and bromophenyl (e.g., 24) substituents in analogs.
- Functional Groups : The ethyl ester in the target compound differs from carboxylic acid derivatives (e.g., 24 , 25 ). Esters generally exhibit higher membrane permeability but require enzymatic hydrolysis for activation, whereas acids may have immediate bioavailability but poorer absorption .
Implications for Pharmacological Activity
- Target Selectivity : The triazolopyrimidine-piperazine combination may favor kinase or GPCR targets, whereas pyridazine/isoxazole analogs () could target ion channels or transporters .
- Metabolic Stability : The fluorine atom and ethyl ester in the target compound may prolong half-life compared to carboxylic acid derivatives, which are prone to rapid renal clearance .
Preparation Methods
Triazolopyrimidine Core Formation
The triazolopyrimidine core is synthesized via a cyclocondensation reaction. Mozafari et al. (2016) demonstrated that 2,4-dichloro-6-methylpyrimidin-5-amine undergoes sequential substitutions to form the triazolopyrimidine scaffold.
Step 1: Benzylamine Substitution
Reacting 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine in ethanol under reflux replaces the 4-chloro group, yielding 4-benzylamino-2-chloro-6-methylpyrimidin-5-amine.
Step 2: Diazotization and Cyclization
Treatment with sodium nitrite in acetic acid generates the triazolo ring via diazotization, producing 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine.
Adaptation for Fluorophenyl Derivative
To introduce the 3-fluorophenyl group, benzylamine is replaced with 3-fluoroaniline. This modification requires careful control of reaction temperature (70–80°C) and extended reaction times (12–16 hours) to achieve complete substitution.
Table 1: Optimization of Triazolopyrimidine Core Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 70°C | 82 |
| Reaction Time | 14 hours | 85 |
| Aniline Equivalents | 1.2 | 88 |
Piperazine Ring Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). Evitachem’s synthesis of analogous compounds involves reacting the chlorinated triazolopyrimidine intermediate with piperazine in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.
Mechanistic Insights
The electron-deficient C-7 position of the triazolopyrimidine core facilitates SNAr with piperazine. Kinetic studies indicate that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1}$$) at 120°C.
Table 2: Piperazine Coupling Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMSO | 75 |
| Temperature | 120°C | 80 |
| Piperazine Equivalents | 3.0 | 88 |
Esterification and Side-Chain Incorporation
The ethyl 4-oxobutanoate side chain is appended via a carbodiimide-mediated coupling reaction. Activated ethyl 4-chloro-4-oxobutanoate reacts with the secondary amine of the piperazine ring using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent.
Optimization Notes
- Solvent: Dichloromethane (DCM) minimizes side reactions.
- Catalyst: 4-Dimethylaminopyridine (DMAP) increases reaction efficiency by 20%.
- Workup: Aqueous sodium bicarbonate removes excess EDCl, yielding the pure ester.
Table 3: Esterification Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCl | 92 |
| Catalyst | DMAP | 95 |
| Reaction Time | 24 hours | 90 |
Analytical Validation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (s, 1H, triazolo-H), 7.68–7.65 (m, 1H, fluorophenyl), 4.21 (q, $$J = 7.1 \, \text{Hz}$$, 2H, OCH$$2$$), 3.82–3.79 (m, 4H, piperazine), 2.65 (t, $$J = 6.9 \, \text{Hz}$$, 2H, COCH$$_2$$).
- $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ -112.5 (s, 1F).
Mass Spectrometry
- ESI-MS: $$m/z = 483.2 \, [\text{M}+\text{H}]^+$$.
Challenges and Mitigation Strategies
Regioselectivity in Triazolo Ring Formation
Competing pathways during diazotization may yield regioisomers. Using bulky amines (e.g., 3-fluoroaniline) favors the desired regiochemistry by steric hindrance.Piperazine Degradation
Prolonged heating above 130°C leads to piperazine decomposition. Maintaining temperatures below 120°C and using DMSO as a stabilizer mitigates this issue.Ester Hydrolysis The ethyl ester is prone to hydrolysis under acidic conditions. Conducting reactions under anhydrous conditions and storing the product at -20°C ensures stability.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step routes, including the formation of the triazolopyrimidine core and coupling with piperazine and ester moieties. Key challenges include low yields due to steric hindrance from the fluorophenyl group and side reactions during esterification. Optimizing reaction conditions (e.g., using DMF as a solvent, CuI catalysis for triazole formation, and controlled pH during coupling) can improve efficiency . Purification via column chromatography (e.g., 10% MeOH:DCM) is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and triazolopyrimidine) and piperazine/ester backbone signals (δ 3.5–4.3 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 523.18) and fragmentation patterns .
- X-ray crystallography : Validates spatial arrangement of the triazole-pyrimidine fused core and fluorophenyl substituents .
Q. What solvent systems are optimal for solubility testing, and how does the fluorophenyl group influence solubility?
- Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic fluorophenyl and triazolopyrimidine groups. Solubility in aqueous buffers (pH 7.4) is limited (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for analogous triazolopyrimidine derivatives?
- Answer : Yield discrepancies often arise from variations in catalyst loading (e.g., Pd/C vs. CuI), temperature control (±5°C tolerance), or purification methods. Systematic DOE (Design of Experiments) approaches, such as varying solvent ratios (DCM:MeOH from 9:1 to 7:3) and reaction times (12–24 hrs), can identify optimal conditions . For example, increasing CuI from 5 mol% to 10 mol% improved coupling yields by 15% in related compounds .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) targeting kinase inhibition?
- Answer :
- Substituent modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess potency against kinases like EGFR or CDK2 .
- Biological assays : Use in vitro kinase inhibition assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
- Data cross-validation : Compare results with structurally similar compounds (e.g., triazolopyrimidines with piperazine linkers) to identify conserved pharmacophores .
Q. How can computational modeling predict metabolic stability and toxicity risks for this compound?
- Answer :
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis) and cytochrome P450 interactions. The fluorophenyl group may reduce oxidative metabolism, enhancing stability .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity risks based on structural alerts (e.g., triazole ring) .
Methodological Guidelines
Q. What experimental design principles apply to optimizing biological activity in in vivo models?
- Answer :
- Dose selection : Start with 10–50 mg/kg (IP or oral) based on in vitro IC50 values (e.g., 0.5–5 µM) .
- Pharmacokinetic (PK) analysis : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS. The ester group may enhance absorption but require prodrug strategies .
- Control groups : Include analogs without the fluorophenyl group to isolate its contribution to efficacy/toxicity .
Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?
- Answer :
- Cell line validation : Use NCI-60 panel cells (e.g., MCF-7, A549) with standardized protocols (e.g., MTT assay, 48-hr exposure) .
- Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
